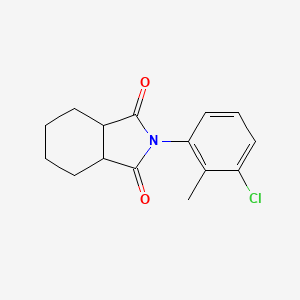![molecular formula C18H25NO B11098498 N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)
N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)bicyclo[610]nonane-9-carboxamide is a synthetic organic compound characterized by a bicyclic structure fused with a carboxamide group and a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[6.1.0]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclopentadiene can react with a substituted alkene under thermal conditions to form the bicyclic structure.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction. This involves the reaction of the bicyclic carboxylic acid derivative with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety, leading to the formation of hydroxylated or quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives or quinones.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of bicyclic amides with biological targets. It may serve as a model compound for investigating the binding affinities and mechanisms of action of similar structures.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features may impart activity against specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and resins, due to its rigid bicyclic structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide would depend on its specific application. In a biological context, it may interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. The dimethylphenyl group could facilitate hydrophobic interactions, while the carboxamide group may form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide: This compound differs by the presence of a double bond in the bicyclic core, which may affect its reactivity and binding properties.
Bicyclo[6.1.0]nonane derivatives: Other derivatives with different substituents on the bicyclic core or the phenyl ring can provide insights into structure-activity relationships.
Uniqueness
N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide is unique due to its specific combination of a bicyclic core and a dimethylphenyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25NO |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide |
InChI |
InChI=1S/C18H25NO/c1-12-9-10-14(11-13(12)2)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h9-11,15-17H,3-8H2,1-2H3,(H,19,20) |
InChI Key |
SIJLQUGRIRZEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(Methylthio)-4'H-spiro[cycloheptane-1,3'-isoquinoline]](/img/structure/B11098417.png)
![3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098422.png)

![1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11098424.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11098427.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11098449.png)

![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11098457.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11098460.png)

![(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one](/img/structure/B11098465.png)
![1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide](/img/structure/B11098466.png)
![4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11098468.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)
